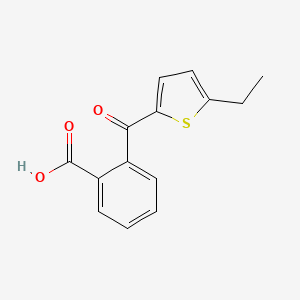
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran class. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring structure. This specific molecule has a carboxyethoxy group (CH2CH2COOH) attached to the 5th position of the benzofuran ring, a phenyl group at the 2nd position, and another carboxylic acid group (COOH) at the 3rd position.
Métodos De Preparación
The synthesis of 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid typically involves the reaction of 5-(1-carboxyethoxy) isophthalic acid with appropriate reagents under controlled conditions. One method involves the use of cadmium nitrate hexahydrate and 4,4′-bipyridine to form a metal-organic framework . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions:
Hydrolysis: The ester linkage (carboxyethoxy group) can be hydrolyzed under acidic or basic conditions, breaking it down into ethanol and the corresponding carboxylic acid.
Decarboxylation: The carboxylic acid groups might undergo decarboxylation at high temperatures, releasing CO2 and forming ketone or anhydride functionalities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Aplicaciones Científicas De Investigación
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) for the extraction of organic compounds from environmental samples.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as luminescent coordination polymers for the detection of antibiotics and pesticides.
Mecanismo De Acción
The mechanism of action of 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on ionotropic and metabotropic receptors in the central nervous system, influencing neurotransmitter activity . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid can be compared with other similar compounds, such as:
5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid: This compound has a methyl group instead of a phenyl group at the 2nd position.
4-(1-Carboxyethoxy)benzoic acid: This compound has a similar carboxyethoxy group but lacks the benzofuran ring structure.
Propiedades
IUPAC Name |
5-(1-carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-10(17(19)20)23-12-7-8-14-13(9-12)15(18(21)22)16(24-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZWDICAXJFHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)

![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)
![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)
![N-[[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]oxirane-2-carboxamide](/img/structure/B2747920.png)


![7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2747924.png)





![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2747931.png)
